molecular formula C17H16N4O2S2 B3466647 N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE

N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE

Cat. No.: B3466647
M. Wt: 372.5 g/mol
InChI Key: UFXBHBODJVWXAU-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE: is a complex organic compound that features a unique structure combining a dimethoxyphenyl group with an imidazo-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the 2,5-dimethoxyphenylamine, which is then reacted with the appropriate thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a candidate for drug development and other applications.

Comparison with Similar Compounds

N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE: can be compared with similar compounds such as:

    2,5-Dimethoxyphenylamine: A simpler analog that lacks the imidazo-thiazolyl moiety.

    Imidazo[2,1-b][1,3]thiazole derivatives: Compounds with similar core structures but different substituents.

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-10-15(21-6-7-24-17(21)18-10)13-9-25-16(20-13)19-12-8-11(22-2)4-5-14(12)23-3/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXBHBODJVWXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE
Reactant of Route 3
Reactant of Route 3
N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE
Reactant of Route 4
Reactant of Route 4
N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE
Reactant of Route 5
N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE
Reactant of Route 6
N-(2,5-DIMETHOXYPHENYL)-N-[4-(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINE

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